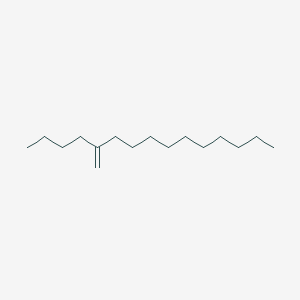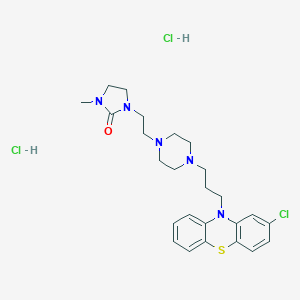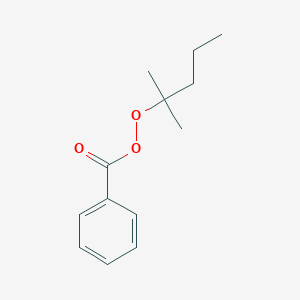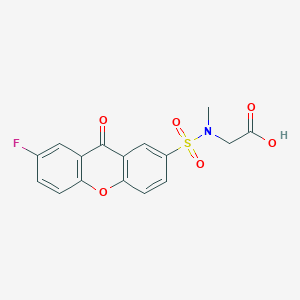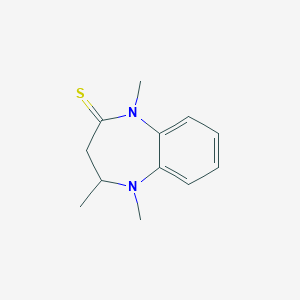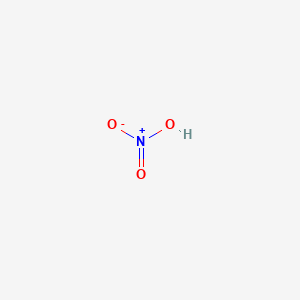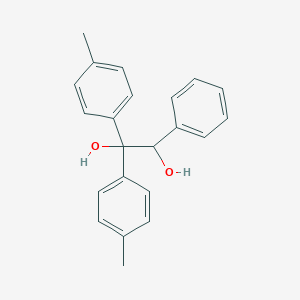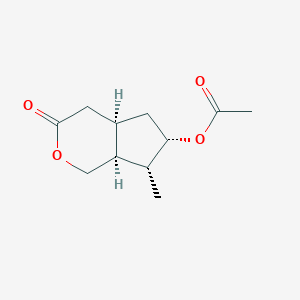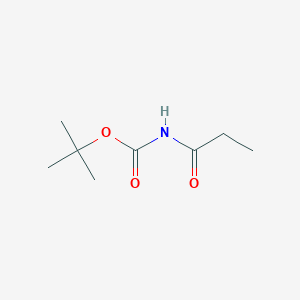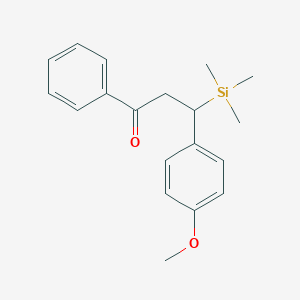
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. MDP2P is a colorless liquid with a distinct odor.
Wirkmechanismus
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one acts as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. When 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is metabolized by MAO, it forms the intermediate 3,4-methylenedioxyphenylpropan-2-amine (MDMA). MDMA acts as a serotonin, dopamine, and norepinephrine releaser and reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has several advantages for lab experiments. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine, which are widely used in scientific research. 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is also used as a reference standard in analytical chemistry and forensic science. However, 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has limitations for lab experiments as well. It is a controlled substance and requires special permits and licenses for its use. 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is also toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one. One area of research is the development of new synthetic methods for 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one and its metabolites. Further research is also needed to understand the long-term effects of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one use on the brain and the body. Finally, research is needed to develop new drugs based on the structure of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one that have therapeutic potential.
Synthesemethoden
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one can be synthesized in different ways, but the most common method is the Leuckart-Wallach reaction. In this method, p-anisaldehyde is reacted with nitroethane to form 4-methoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 4-methoxyphenyl-2-propanone. Finally, the propanone is reacted with phenylacetic acid and trimethylsilyl chloride to form 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is also used as a reference standard in analytical chemistry and forensic science.
Eigenschaften
CAS-Nummer |
118356-61-9 |
|---|---|
Produktname |
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one |
Molekularformel |
C19H24O2Si |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-phenyl-3-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-21-17-12-10-16(11-13-17)19(22(2,3)4)14-18(20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3 |
InChI-Schlüssel |
RRNFFKMTSMPIRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Synonyme |
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



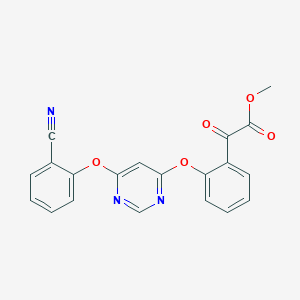


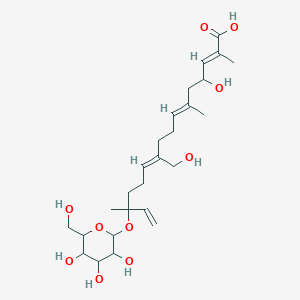
![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)
